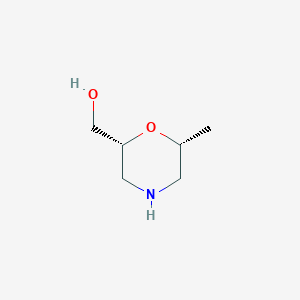

((2R,6R)-6-Methylmorpholin-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

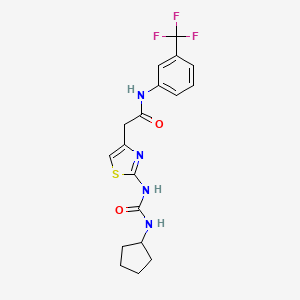

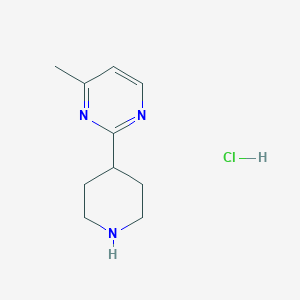

The compound ((2R,6R)-6-Methylmorpholin-2-yl)methanol is a chemical substance that has been studied for its potential applications . It is also known as (2R,6R)-hydroxynorketamine (HNK) .

Synthesis Analysis

The synthesis of(2R,6R)-hydroxynorketamine (HNK) includes the preparation of (R)-norketamine via chiral resolution from racemic norketamine via a chiral resolution with L-pyroglutamic acid . Molecular Structure Analysis

The molecular structure of((2R,6R)-6-Methylmorpholin-2-yl)methanol contains total 31 bond(s); 11 non-H bond(s), 1 rotatable bond(s), 1 six-membered ring(s), 1 hydroxyl group(s), and 1 primary alcohol(s) . Chemical Reactions Analysis

The compound(2R,6R)-hydroxynorketamine (HNK) has been studied for its effects on the expression of protein in the hippocampus of depressed mice . The compound was administered once a day in the morning for 7 days, and the drug was subsequently discontinued for 7 days .

Applications De Recherche Scientifique

Industrial Biotechnology Applications

Methanol, a simple alcohol, serves as a key building block in the chemical industry, synthesized from either petrochemical or renewable resources. It is a foundational molecule for bioprocess technology, notably in large-scale single-cell protein production. Recent advancements in genomics and genetic engineering have expanded the potential of methylotrophic bacteria, organisms that can metabolize methanol, for producing fine and bulk chemicals. These developments highlight the feasibility of economically competitive bioprocesses using methanol as an alternative carbon source, integrating biological, technical, and economic considerations (Schrader et al., 2009).

Chemical Synthesis Applications

Methanol is recognized for its role as a green and sustainable methylating agent, forming C-C and C-N bonds through borrowing hydrogen methodology. This is demonstrated in reactions like the RuCl3-catalyzed N-methylation of amines and transfer hydrogenation of nitroarenes, employing methanol both as a C1 synthon and an H2 source. Such processes underscore methanol's utility in organic synthesis, enabling the creation of pharmaceutical agents and key intermediates in a clean and cost-competitive manner (Sarki et al., 2021).

Energy and Fuel Applications

In the context of renewable energy, methanol's high octane number and clean-burning properties make it an attractive fuel. The conversion of CO2 to methanol presents a method to reduce CO2 emissions significantly, with methanol production serving as a convenient carrier for hydrogen storage and conservation. This positions methanol as a promising substrate for direct methanol fuel cells (DMFC), highlighting its potential in the production of hydrogen and dimethyl ether (DME), among other applications (Dalena et al., 2018).

Mécanisme D'action

Target of Action

The primary target of ((2R,6R)-6-Methylmorpholin-2-yl)methanol, also known as (2R,6R)-hydroxynorketamine ((2R,6R)-HNK), is the N-methyl-D-aspartate receptor (NMDAR) in the brain . This receptor plays a crucial role in synaptic plasticity and memory function .

Mode of Action

(2R,6R)-HNK interacts with its targets by enhancing the efficacy of synaptic transmission . It does this by potentiating the activity of the hippocampus, a region of the brain involved in learning and memory . This potentiation leads to changes in neural circuits that underlie distinct cognitive domains .

Biochemical Pathways

(2R,6R)-HNK affects several biochemical pathways. It significantly changes the metabolites associated with fundamental mitochondrial functions such as the tricarboxylic acid (TCA) cycle, branched-chain amino acid biosynthetic pathway, glycoxylate metabolic pathway, and fatty acid β-oxidation . It also influences the purine and pyrimidine pathways .

Pharmacokinetics

It is known that the compound is a metabolite of ketamine, suggesting that it is produced in the body following the administration of ketamine

Result of Action

The action of (2R,6R)-HNK results in enduring alterations in the function of AMPA receptors and synaptic plasticity in brain regions involved in reward . It also has differential effects on explicit and implicit memory, possibly reflecting the unique mechanisms by which (2R,6R)-HNK alters the functional integrity of neural circuits .

Action Environment

The action, efficacy, and stability of (2R,6R)-HNK can be influenced by various environmental factors. For instance, the frequency or chronicity of treatment can modulate the effects of (2R,6R)-HNK . .

Safety and Hazards

Orientations Futures

The compound (2R,6R)-hydroxynorketamine (HNK) is being studied for its potential applications in treating depression . These findings provide novel insight regarding (2R,6R)-HNK's acute mechanism of action, and may inform novel antidepressant drug mechanisms that could yield superior efficacy, safety, and tolerability .

Propriétés

IUPAC Name |

[(2R,6R)-6-methylmorpholin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5-2-7-3-6(4-8)9-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUNMFUEXOEXSZ-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@H](O1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((2R,6R)-6-Methylmorpholin-2-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Fluoroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2973169.png)

![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B2973176.png)

![Methyl (E)-4-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2973177.png)

![(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2973178.png)

![(E)-2-amino-N-(sec-butyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2973180.png)